molecular formula C9H7NO2 B069384 Ethanone, 1-furo[3,2-b]pyridin-5-yl-(9CI) CAS No. 193750-69-5

Ethanone, 1-furo[3,2-b]pyridin-5-yl-(9CI)

Cat. No.: B069384
CAS No.: 193750-69-5
M. Wt: 161.16 g/mol
InChI Key: GYLKRWTYZQKBJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetylfuro[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with an acetyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylfuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with pyridine derivatives in the presence of a suitable catalyst. For example, the reaction of 2-acetylfuran with 3-pyridinecarboxaldehyde under acidic conditions can yield 5-Acetylfuro[3,2-b]pyridine .

Industrial Production Methods: Industrial production of 5-Acetylfuro[3,2-b]pyridine may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the cyclization reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylfuro[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the furan ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Acetylfuro[3,2-b]pyridine can yield 5-furo[3,2-b]pyridine-2-carboxylic acid .

Scientific Research Applications

5-Acetylfuro[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetylfuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

    5-Acetylfuro[2,3-c]pyridine: Another furan-pyridine fused compound with similar structural features but different positional isomerism.

    5-Acetyl-7-chlorofuro[2,3-c]pyridine: A chlorinated derivative with distinct chemical properties.

Uniqueness: 5-Acetylfuro[3,2-b]pyridine is unique due to its specific ring fusion and acetyl group positioning, which confer distinct reactivity and biological activity compared to its isomers and derivatives .

Properties

CAS No.

193750-69-5

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[3,2-b]pyridin-5-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-3-9-8(10-7)4-5-12-9/h2-5H,1H3

InChI Key

GYLKRWTYZQKBJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=C(C=C1)OC=C2

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)OC=C2

Synonyms

Ethanone, 1-furo[3,2-b]pyridin-5-yl- (9CI)

Origin of Product

United States

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